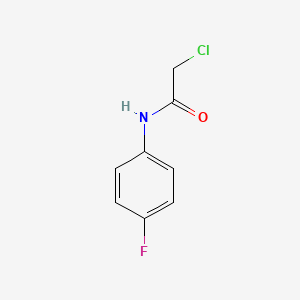

2-chloro-N-(4-fluorophenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(4-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO/c9-5-8(12)11-7-3-1-6(10)2-4-7/h1-4H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDAWWCJBFPBHFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70336303 | |

| Record name | 2-chloro-N-(4-fluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351-04-2 | |

| Record name | 2-chloro-N-(4-fluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-(4-fluorophenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2 Chloro N 4 Fluorophenyl Acetamide

Direct Synthesis Approaches for 2-Chloro-N-(4-fluorophenyl)acetamide

The most prevalent and straightforward method for synthesizing this compound is through the direct N-acylation of 4-fluoroaniline (B128567). This approach is valued for its efficiency and high yields.

Reaction of 4-Fluoroaniline with Chloroacetyl Chloride

The cornerstone of synthesizing this compound is the nucleophilic acyl substitution reaction between 4-fluoroaniline and chloroacetyl chloride. researchgate.netresearchgate.net In this reaction, the lone pair of electrons on the nitrogen atom of the 4-fluoroaniline's amino group attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion and a proton (which is neutralized by a base) to form the stable amide product. This reaction is a common and well-established method for creating N-aryl acetamides. researchgate.netacs.org

A general procedure involves dissolving 4-fluoroaniline and a base, such as triethylamine (B128534), in a suitable organic solvent. The mixture is often cooled in an ice bath before chloroacetyl chloride is added dropwise to control the exothermic nature of the reaction. researchgate.netscielo.br After the addition is complete, the reaction is typically stirred for several hours at room temperature to ensure completion. scielo.brchemicalbook.com The workup procedure usually involves filtering the hydrochloride salt byproduct and washing the organic phase with water to remove any remaining impurities before the solvent is evaporated to yield the crude product, which can be further purified by recrystallization. researchgate.net

Optimization of Reaction Conditions (e.g., solvent, temperature, stoichiometry)

The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of reaction conditions. Researchers have investigated various parameters to maximize product formation and purity.

Solvent: The choice of solvent is critical for facilitating the reaction. A range of aprotic solvents have been successfully employed. Ethyl acetate (B1210297) is a common choice, providing good solubility for the reactants and easy removal post-reaction. chemicalbook.com Other solvents such as toluene (B28343) researchgate.netgoogle.com, chloroform (B151607) scielo.brscielo.br, and dichloromethane (B109758) researchgate.net have also been used effectively. The selection often depends on the scale of the reaction, the base used, and the desired workup procedure.

Temperature: Temperature control is essential for managing the reaction rate and minimizing side products. The acylation is typically initiated at a low temperature, around 0°C, by using an ice bath. researchgate.netscielo.brchemicalbook.com This initial cooling helps to moderate the highly exothermic reaction between the amine and the acyl chloride. Subsequently, the reaction mixture is often allowed to warm to room temperature and stirred for a period ranging from 2 to 20 hours to ensure the reaction proceeds to completion. scielo.brchemicalbook.com

Stoichiometry: The molar ratio of the reactants plays a significant role in the reaction's outcome. A slight excess of the acylating agent, chloroacetyl chloride, and the base is often used to ensure the complete consumption of the starting aniline (B41778). For instance, a stoichiometry of 1.0 equivalent of aniline to 1.1 equivalents of both chloroacetyl chloride and triethylamine has been reported to give high yields. chemicalbook.com In other cases, a near equimolar ratio (1:1) of the amine and acyl chloride is used, particularly when the reaction is carried out in a solvent system like acetic acid with sodium acetate. neliti.com

The following table summarizes various reported reaction conditions for the synthesis of chloroacetamides, illustrating the range of parameters used in optimization.

Interactive Table: Reported Conditions for Chloroacetamide Synthesis

| Amine Precursor | Acylating Agent | Base | Solvent | Temperature | Stoichiometry (Amine:Acyl Chloride:Base) | Yield (%) | Reference |

| Aniline (general) | Chloroacetyl Chloride | Triethylamine | Ethyl Acetate | 0°C to RT | 1 : 1.1 : 1.1 | 96.7 | chemicalbook.com |

| N-isopropyl-4-fluoroaniline | Chloroacetyl Chloride | Triethylamine | Xylene | Room Temp | 1 : 1 : 1 | 98.1 | google.com |

| 4-fluoro-3-nitroaniline | Chloroacetyl Chloride | Triethylamine | Chloroform | 0°C to RT | 1 : 1.2 : 1.2 | 80 | scielo.br |

| p-Aminophenol | Chloroacetyl Chloride | Sodium Acetate | Acetic Acid | -2°C to RT | 1 : 1 : (saturated soln) | 72 | neliti.com |

| 4-Aminophenol | Chloroacetyl Chloride | Sodium Acetate | Acetic Acid | Ice Bath to RT | 1 : 1.2 : (solution) | 89 | nih.gov |

| 4-nitrophenylamine | Chloroacetyl Chloride | Triethylamine | Toluene | 0°C to RT | 1 : 1 : 1 | Not specified | researchgate.net |

Role of Bases (e.g., Triethylamine, Sodium Acetate) in Synthetic Efficiency

Bases are crucial in the synthesis of this compound as they serve to neutralize the hydrogen chloride (HCl) gas produced during the reaction. The removal of this acidic byproduct is essential to prevent the protonation of the starting 4-fluoroaniline, which would render it non-nucleophilic and halt the reaction.

Triethylamine (Et₃N): A tertiary amine base, triethylamine is widely used in this synthesis when conducted in organic solvents like ethyl acetate, toluene, or chloroform. scielo.brchemicalbook.comgoogle.com It is an effective acid scavenger that reacts with HCl to form triethylamine hydrochloride, a salt that is often insoluble in the reaction solvent and can be easily removed by filtration. researchgate.net The use of triethylamine allows the reaction to proceed under mild, neutral conditions, contributing to high synthetic efficiency and clean product formation.

Sodium Acetate (CH₃COONa): Sodium acetate is typically used when the reaction is carried out in acetic acid. neliti.comnih.gov In this system, it functions as a weaker base compared to triethylamine. It deprotonates the intermediate formed after the nucleophilic attack, driving the reaction forward. The combination of acetic acid as a solvent and sodium acetate as a base provides an effective medium for the chloroacetylation of anilines, particularly for those containing other sensitive functional groups. neliti.com The choice between a strong organic base like triethylamine and a weaker one like sodium acetate often depends on the specific substrate and the desired reaction kinetics.

Alternative Synthetic Routes and Precursors

While direct chloroacetylation is dominant, the exploration of alternative routes and precursors is relevant for expanding the chemical toolbox and addressing potential substrate limitations.

Exploration of other Acylating Agents

Although chloroacetyl chloride is the most common acylating agent for this synthesis due to its high reactivity, other reagents could theoretically be employed. The field of organic synthesis has seen the development of various alternative acylating agents to circumvent the issues associated with highly reactive acid chlorides, such as moisture sensitivity. nih.govmagtech.com.cn

For N-acylation reactions in general, reagents such as acetic anhydride (B1165640) are frequently used, often in the absence of a catalyst or with simple Lewis acids. orientjchem.orgresearchgate.net Carboxylic acids themselves can also serve as acylating agents when activated, for example, by trifluoroacetic anhydride. magtech.com.cn While specific examples of using these alternatives for the synthesis of this compound are not prominent in the literature, the principles could be adapted. For instance, chloroacetic acid could potentially be used in conjunction with a peptide coupling agent to achieve the same transformation. However, for this specific product, the cost-effectiveness and high reactivity of chloroacetyl chloride make it the preferred reagent.

Application of Multistep Synthesis Strategies

One perspective on a multistep strategy involves the synthesis of the key precursor, 4-fluoroaniline. This starting material can be prepared via other reactions, such as the reduction of 4-fluoronitrobenzene. chemicalbook.com Therefore, a complete synthesis plan starting from a more basic precursor like 1-fluoro-4-nitrobenzene (B44160) would involve a reduction step followed by the chloroacetylation step.

Conversely, this compound itself is a valuable intermediate in multistep syntheses. researchgate.netresearchgate.net The reactive chloroacetyl group allows for further functionalization through nucleophilic substitution of the chlorine atom. For example, 2-chloro-N-arylacetamides are used as precursors for the synthesis of various heterocyclic systems like thieno[2,3-b]pyridines. acs.org In one such strategy, a 2-chloro-N-arylacetamide is reacted with a potassium salt of para-hydroxyacetophenone to form an intermediate, which is then further modified, demonstrating the role of the title compound in a broader, multi-step synthetic plan. acs.org

Mechanistic Investigations of Formation Reactions

The synthesis of this compound is typically achieved through the amidation of 4-fluoroaniline with chloroacetyl chloride. This reaction follows a nucleophilic acyl substitution pathway, a fundamental process in organic chemistry. futurelearn.com The mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acid chloride. chemguide.co.uk

Kinetic Studies of Amidation Processes

While specific kinetic studies for the formation of this compound are not extensively detailed in publicly available literature, the general kinetics of acylation reactions involving anilines and acyl chlorides are well-established. These reactions are typically rapid and display second-order kinetics, being first-order with respect to the aniline and first-order with respect to the acyl chloride. rsc.org The rate of reaction is influenced by the nucleophilicity of the aniline and the electrophilicity of the acyl chloride. The reaction is often conducted in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct and drive the equilibrium towards the product side. ncert.nic.in Studies on similar systems, such as the N-acetylation of anilines with acetyl chloride, have confirmed these kinetic profiles. researchgate.netderpharmachemica.com

Identification of Intermediates and Transition States

The amidation reaction proceeds via a nucleophilic addition-elimination mechanism, which is characterized by the formation of a transient tetrahedral intermediate. chemguide.co.uklibretexts.org The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 4-fluoroaniline at the electrophilic carbonyl carbon of chloroacetyl chloride. futurelearn.com This addition step leads to the formation of a high-energy, zwitterionic tetrahedral intermediate where the carbonyl carbon is sp³-hybridized. nih.govnih.gov

This intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, and the most stable leaving group, the chloride ion, is expelled. chemguide.co.uk A subsequent deprotonation of the nitrogen atom, often facilitated by a second molecule of the amine or an added base, yields the final stable amide product, this compound, and a chloride salt. chemguide.co.uk Kinetic studies on related α-chloroacetanilides reacting with benzylamines support a stepwise mechanism where the rate-limiting step is the expulsion of the chloride leaving group from this tetrahedral intermediate. nih.gov

Derivatization and Functionalization of this compound

The structure of this compound contains several reactive sites, making it a versatile precursor for the synthesis of more complex molecules. Key functionalization strategies include reactions at the electrophilic α-carbon, electrophilic substitution on the aromatic ring, and modifications at the amide nitrogen.

Nucleophilic Substitution Reactions at the Chloro Group

The chlorine atom attached to the α-carbon (the carbon adjacent to the carbonyl group) is highly susceptible to nucleophilic substitution, primarily through an Sₙ2 mechanism. The electron-withdrawing nature of the adjacent carbonyl group enhances the electrophilicity of the α-carbon, making it a prime target for nucleophiles. youtube.com This reactivity allows for the introduction of a wide variety of functional groups by displacing the chloride ion.

Kinetic investigations of reactions between α-chloroacetanilides and benzylamines in dimethyl sulfoxide (B87167) indicate a stepwise mechanism involving a tetrahedral intermediate, with the departure of the chloride ion being the rate-determining step. nih.gov A diverse range of nucleophiles can be employed for this transformation. For instance, reaction with organochalcogen nucleophiles, such as sodium hydrogen selenide (B1212193), results in the formation of diorganyl selenide compounds. acs.org

| Nucleophile | Reagent Example | Resulting Functional Group | Product Class |

|---|---|---|---|

| Amine | Benzylamine | -CH₂-NH-Benzyl | Substituted Glycinamide |

| Hydroxide | Sodium Hydroxide | -CH₂-OH | α-Hydroxy Acetamide (B32628) |

| Alkoxide | Sodium Methoxide | -CH₂-OCH₃ | α-Methoxy Acetamide |

| Thiolate | Sodium Thiophenolate | -CH₂-S-Ph | α-Thioether Acetamide |

| Azide (B81097) | Sodium Azide | -CH₂-N₃ | α-Azido Acetamide |

| Selenide | Sodium Hydrogen Selenide (NaHSe) | -CH₂-SeH | α-Seleno Acetamide |

Modifications on the Phenyl Ring (e.g., nitration, additional halogenation)

The 4-fluorophenyl ring can undergo electrophilic aromatic substitution, although the reactivity is influenced by the two existing substituents: the fluorine atom and the N-acetyl group. Both the amide group (-NHCOR) and the fluorine atom are ortho-, para-directing activators. libretexts.org Since the para-position is occupied by the fluorine atom, incoming electrophiles are directed primarily to the ortho-positions relative to the activating amide group (positions 3 and 5).

A key example is the nitration of the ring. The synthesis of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has been reported, demonstrating that nitration occurs at the 3-position, ortho to the amide and meta to the fluorine. youtube.com This regioselectivity is consistent with the directing effects of the substituents. libretexts.org Similarly, further halogenation is possible. The existence of compounds like 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide demonstrates that chlorination also occurs at an ortho position. nih.gov

| Derivative Name | Modification | Position of New Group | CAS Number |

|---|---|---|---|

| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Nitration | 3 | Not specified |

| 2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide | Chlorination | 3 | Not specified |

| 2-Chloro-N-(2-chloro-4-fluorophenyl)acetamide | Chlorination | 2 | 379255-26-2 chemguide.co.ukncert.nic.in |

Reactions at the Amide Nitrogen

While the amide nitrogen is significantly less nucleophilic than that of an amine due to the delocalization of its lone pair into the carbonyl group, it can still undergo reactions under certain conditions. libretexts.org Substitution of the amide hydrogen is possible, leading to N-substituted derivatives. This generally requires a strong base to deprotonate the nitrogen, forming an amidate anion, which can then react with an electrophile. Research has shown that related N-aryl-2-chloroacetamides can be further functionalized. For example, the synthesis of N-benzyl-2-chloro-N-(2-chloroacetyl)acetamide demonstrates that the amide nitrogen can be both alkylated (with a benzyl (B1604629) group) and acylated (with another chloroacetyl group). acs.org This indicates that the amide proton on this compound can be replaced by alkyl or acyl groups, expanding its synthetic utility. fiveable.me

Catalytic Approaches in the Synthesis of N-Arylchloroacetamides

The synthesis of N-arylchloroacetamides, including this compound, is frequently achieved through the acylation of an appropriate aniline with a chloroacetylating agent. While this reaction can proceed without a catalyst, the use of catalytic systems can significantly enhance reaction rates, improve yields, and allow for milder reaction conditions. These catalytic methods can be broadly categorized into base catalysis, Lewis acid catalysis, phase transfer catalysis, and enzymatic catalysis.

A common and straightforward approach involves the use of a base catalyst. In a typical synthesis, an aniline derivative reacts with chloroacetyl chloride in the presence of a tertiary amine, such as triethylamine, which acts as a catalyst by neutralizing the hydrogen chloride byproduct and facilitating the nucleophilic attack of the amine. chemicalbook.com

Lewis Acid Catalysis: Lewis acids have emerged as effective catalysts for amide bond formation, promoting the direct condensation of carboxylic acids and amines or activating acylating agents. Boron-based Lewis acids, such as boric acid and various boronic acids, are notable for their ability to facilitate dehydrative condensation, offering an atom-economical route to amides. jimcontent.comresearchgate.net These reactions typically require the removal of water, often through azeotropic distillation. jimcontent.com Zirconium compounds like zirconium tetrachloride (ZrCl₄) have also been documented as cost-effective catalysts for direct amidation, enabling high substrate conversions with low catalyst loadings. nih.gov

Phase Transfer Catalysis (PTC): Phase transfer catalysis is a valuable technique when reactants are in different phases, such as a solid-liquid or liquid-liquid system. In the N-acetylation of anilines, PTCs like tetrabutylammonium (B224687) bromide (TBAB) and tetraethylbenzylammonium chloride (TEBAC) can be employed in the presence of a base like potassium carbonate. derpharmachemica.comresearchgate.net The phase transfer catalyst facilitates the transfer of the anionic nucleophile from the aqueous or solid phase to the organic phase containing the electrophile, thereby accelerating the reaction. Studies have shown that the combination of TBAB as the PTC, potassium carbonate as the base, and dimethylformamide (DMF) as the solvent provides an efficient system for the N-acetylation of anilines with acetyl chloride. derpharmachemica.com

Enzymatic Catalysis: Biocatalysis offers a highly selective and environmentally benign alternative for amide synthesis. Lipases, such as those from Candida antarctica (CAL) and Candida cylindracea (CCL), have been successfully used in the synthesis of optically enriched α-haloamides. nih.gov These enzymes can catalyze the aminolysis of α-haloesters in organic solvents, demonstrating high selectivity and yielding optically active products. Candida antarctica lipase (B570770) (CAL) has been shown to be a particularly effective catalyst in this context. nih.gov

Table 1: Comparison of Catalytic Methods for N-Arylacetamide Synthesis

| Catalytic Method | Catalyst Examples | Typical Substrates | Key Advantages |

| Base Catalysis | Triethylamine, Pyridine | Anilines, Chloroacetyl chloride | Simple, effective for neutralizing acid byproduct. chemicalbook.com |

| Lewis Acid Catalysis | Boric acid, Aryl boronic acids, ZrCl₄ | Carboxylic acids, Amines | Atom-economical, can use less reactive substrates. jimcontent.comnih.gov |

| Phase Transfer Catalysis | TBAB, TEBAC | Anilines, Acetyl chloride | Effective for multiphasic systems, mild conditions. derpharmachemica.comresearchgate.net |

| Enzymatic Catalysis | Candida antarctica lipase (CAL) | α-haloesters, Amines | High enantioselectivity, environmentally benign. nih.gov |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals like this compound. The focus is on reducing waste, using less hazardous substances, improving energy efficiency, and employing renewable resources.

Solvent Selection and Solvent-Free Conditions: A significant aspect of green chemistry is the replacement of volatile and hazardous organic solvents. A documented synthesis of this compound utilizes toluene and chloroform, both of which are considered environmentally problematic. researchgate.net Greener alternatives include water, supercritical fluids, and ionic liquids. Photoinduced acetylation of anilines has been successfully carried out in water, offering a benign reaction medium. nih.gov Ionic liquids, which are salts that are liquid at low temperatures, are also gaining attention as recyclable solvents and sometimes as catalysts for organic reactions. researchgate.netcmu.eduyoutube.comyoutube.comyoutube.com

Solvent-free reactions represent an even greener approach. The acylation of anilines with acetic acid has been achieved under microwave irradiation without any solvent or catalyst, significantly reducing waste and reaction times. ymerdigital.com

Catalyst Choice and Atom Economy: The use of catalysts is inherently a green principle as it reduces the energy requirements of a reaction. The ideal green catalyst is non-toxic, recyclable, and highly efficient. Natural clays, for instance, have been used as inexpensive and eco-friendly catalysts for the N-acetylation of anilines. jocpr.com

Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is another core tenet of green chemistry. The traditional synthesis of this compound from 4-fluoroaniline and chloroacetyl chloride, while efficient, produces a stoichiometric amount of hydrochloride salt as a byproduct. Lewis acid-catalyzed direct amidation reactions, as mentioned previously, are more atom-economical as the only byproduct is water. jimcontent.comresearchgate.netnih.gov

Energy Efficiency: The use of microwave irradiation is a notable method for improving energy efficiency. It allows for rapid heating of the reaction mixture, often leading to dramatically shorter reaction times and cleaner reactions compared to conventional heating methods. ymerdigital.com Photoinduced reactions, which utilize visible light as an energy source, also represent a green approach to driving chemical transformations under mild conditions. nih.gov

A synthesis for the related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, employs chloroform as a solvent and requires cooling in an ice bath followed by a 20-hour stir at room temperature. scielo.br This highlights areas for green improvements, such as replacing the chlorinated solvent and potentially reducing the reaction time through alternative energy sources or more efficient catalysis.

Table 2: Application of Green Chemistry Principles in N-Arylacetamide Synthesis

| Green Chemistry Principle | Application in N-Arylacetamide Synthesis | Example |

| Alternative Solvents | Replacement of hazardous solvents like chloroform and toluene. | Use of water nih.gov or ionic liquids researchgate.netcmu.edu as reaction media. |

| Solvent-Free Synthesis | Performing reactions without a solvent to reduce waste. | Microwave-assisted acylation of anilines with acetic acid. ymerdigital.com |

| Eco-Friendly Catalysts | Use of non-toxic, abundant, and recyclable catalysts. | Clay-catalyzed N-acetylation of anilines. jocpr.com |

| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. | Lewis acid-catalyzed direct amidation with water as the only byproduct. jimcontent.comnih.gov |

| Energy Efficiency | Reducing energy consumption through alternative reaction activation. | Microwave irradiation ymerdigital.com or visible-light photoinduction nih.gov to accelerate reactions. |

Advanced Spectroscopic and Diffractional Characterization of 2 Chloro N 4 Fluorophenyl Acetamide and Its Derivatives

Elucidation of Molecular Structure by X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of a crystalline solid. Studies on 2-chloro-N-(4-fluorophenyl)acetamide have successfully elucidated its molecular geometry, providing accurate data on bond lengths, angles, and the spatial relationship between the fluorophenyl ring and the chloroacetamide side chain. The compound, with the chemical formula C₈H₇ClFNO, crystallizes in the monoclinic space group Cc. researchgate.net

The molecular structure of this compound, as determined by X-ray diffraction, reveals bond lengths and angles that are within normal, expected ranges for similar N-substituted phenyl-2-chloroacetamides. researchgate.net The acetamide (B32628) group is not perfectly planar with the phenyl ring, showing a distinct twist. This non-planarity is a common feature in related N-arylacetamides and is influenced by both intramolecular interactions and crystal packing forces. nih.govnih.gov

For instance, in the related compound N-(3-Chloro-4-fluorophenyl)acetamide, the dihedral angle between the benzene (B151609) ring and the acetamide side chain is 5.47 (6)°. nih.gov In another derivative, 2-chloro-N-(4-hydroxyphenyl)acetamide, the twist angle between the hydroxybenzene and acetamide groups is 23.5 (2)°. nih.gov A key torsion angle in a related 3-fluorophenyl derivative, O—C—C—Cl, was found to be 5.6 (3)°, indicating the chlorine atom is syn to the oxygen atom. iucr.org

Table 1: Selected Crystallographic Bond Lengths for a Related Acetanilide Data based on N-(3-Chloro-4-fluorophenyl)acetamide as a representative example.

| Bond | Length (Å) |

|---|---|

| Cl1—C2 | 1.7278 (11) |

| F1—C3 | 1.3535 (12) |

| O1—C7 | 1.2335 (13) |

| N1—C7 | 1.3573 (14) |

| N1—C6 | 1.4102 (14) |

Source: Fun, H.-K., & Loh, W.-S. (2011). nih.gov

The specific conformation of this compound is stabilized by intramolecular hydrogen bonds. A notable interaction is a C—H⋯O hydrogen bond, where a hydrogen atom from the phenyl ring interacts with the carbonyl oxygen of the acetamide group, forming a stable six-membered ring motif. researchgate.netnih.govresearchgate.net This type of interaction is a recurring feature in the crystal structures of related chloroacetanilides. nih.gov

In addition to the C—H⋯O bond, other weak intramolecular contacts, such as N—H⋯Cl interactions, have been observed in analogous structures like 2-chloro-N-(4-hydroxyphenyl)acetamide. nih.gov In this specific case, the N1⋯Cl1 distance is 2.999 (2) Å with an N1—H1⋯Cl1 angle of 115°. nih.gov While not as strong as conventional hydrogen bonds, these interactions are significant in dictating the planarity and rotational orientation of the acetamide side chain relative to the aromatic ring. Theoretical and spectroscopic studies on related halophenols confirm that weak intramolecular hydrogen bonding is a plausible and significant feature. rsc.org

Table 2: Intramolecular Hydrogen Bond Geometry in a Related Acetanilide Data from 2-chloro-N-(4-hydroxyphenyl)acetamide, which shows similar interactions.

| Interaction (D—H⋯A) | D⋯A (Å) | D—H⋯A (°) |

|---|---|---|

| C3—H3⋯O2 | 2.873 (4) | 116 |

| N1—H1⋯Cl1 | 2.999 (2) | 115 |

Source: Missioui et al. (2024). nih.gov

In the solid state, molecules of this compound are not isolated but are organized into a larger, repeating three-dimensional architecture through intermolecular forces. The most prominent of these is the intermolecular N—H⋯O hydrogen bond. researchgate.net This interaction links the amide hydrogen of one molecule to the carbonyl oxygen of a neighboring molecule.

This repeated N—H⋯O bonding motif connects the individual molecules into infinite C(4) chains that propagate along the c-axis of the crystal lattice. researchgate.netnih.gov These chains form the fundamental building blocks of the supramolecular assembly, which are then further packed to form the complete crystal structure. In some derivatives, additional interactions like C—H⋯Cl and C—H⋯π(ring) interactions contribute to the formation of a stable three-dimensional network. nih.gov

Conformational Analysis through Spectroscopic Techniques

While X-ray crystallography provides a static picture of the molecule in the solid state, spectroscopic techniques offer insights into its structure and conformational dynamics in different phases.

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound. The spectra are characterized by absorption bands corresponding to the vibrational modes of its constituent parts.

Key characteristic vibrations include:

N-H Stretching: A prominent band typically appears in the region of 3200-3300 cm⁻¹, corresponding to the stretching of the amide N-H bond. In related compounds, this is seen around 3200 cm⁻¹. iucr.org

C=O Stretching: The amide I band, primarily due to the C=O stretching vibration, is one of the most intense peaks in the IR spectrum, usually found between 1640 and 1680 cm⁻¹. For example, 2-chloro-N-(4-hydroxyphenyl)acetamide shows a strong C=O band at 1640 cm⁻¹, while the 3-hydroxyphenyl derivative shows it at 1676 cm⁻¹. iucr.orgneliti.com

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the fluorophenyl ring. neliti.com

C-N Stretching: The stretching vibration of the C-N bond typically appears in the 1200-1300 cm⁻¹ range. neliti.com

C-Cl and C-F Stretching: Vibrations involving the carbon-halogen bonds are expected at lower frequencies in the fingerprint region.

These vibrational frequencies can provide conformational insights, as the exact position of the N-H and C=O bands can be sensitive to the extent of hydrogen bonding.

NMR spectroscopy confirms the molecular structure by probing the chemical environment of the hydrogen, carbon, and fluorine nuclei.

¹H NMR: The proton NMR spectrum provides distinct signals for each type of proton. Based on data from the analogous 2-chloro-N-(4-hydroxyphenyl)acetamide, the expected signals are: a singlet for the two protons of the methylene (B1212753) (CH₂) group around 4.2 ppm, a complex multiplet for the four aromatic protons (Ar-H), and a singlet for the amide proton (NH) at a downfield chemical shift (e.g., >10 ppm), indicating its acidic nature and involvement in hydrogen bonding. iucr.orgneliti.com

¹³C NMR: The carbon NMR spectrum shows signals for each unique carbon atom. For the related 3-fluorophenyl derivative, the carbonyl carbon (C=O) resonates at approximately 165.4 ppm, while the methylene carbon (CH₂) appears around 43.9 ppm. iucr.org The aromatic carbons appear in the typical 105-164 ppm range, with their specific shifts influenced by the fluorine and acetamide substituents. iucr.org

¹⁹F NMR: The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds. It would show a single resonance for the fluorine atom on the phenyl ring. The chemical shift and coupling constants (e.g., J-couplings to adjacent protons) provide further structural confirmation and can be used to study electronic effects within the molecule. nih.govrsc.org

Table 3: Representative NMR Chemical Shifts (δ) for Acetanilide Derivatives Data compiled from 2-chloro-N-(3-fluorophenyl)acetamide and 2-chloro-N-(4-hydroxyphenyl)acetamide.

| Nucleus | Functional Group | Chemical Shift (ppm) |

|---|---|---|

| ¹H | -NH- | ~10.2 |

| ¹H | Ar-H | ~6.7-7.4 |

| ¹H | -CH₂- | ~4.2 |

| ¹³C | C=O | ~164-165 |

| ¹³C | C-Ar | ~106-154 |

| ¹³C | -CH₂- | ~43-44 |

Sources: Missioui et al. (2024), Sreenivasa et al. (2015). iucr.orgiucr.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for the determination of the molecular weight and elucidation of the fragmentation pathways of this compound. This analytical technique provides critical information for the confirmation of the compound's identity and for the structural characterization of its derivatives and potential impurities.

The nominal molecular weight of this compound (C₈H₇ClFNO) is 187.60 g/mol . High-resolution mass spectrometry (HRMS) provides a more precise monoisotopic mass of 187.02002 Da. In mass spectrometric analysis, the compound is typically ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments are measured.

Under soft ionization techniques such as electrospray ionization (ESI), the compound is often observed as various adducts. Predicted m/z values for common adducts of this compound are detailed in the table below. uni.lu

Predicted Adducts of this compound in Mass Spectrometry

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 188.02730 |

| [M+Na]⁺ | 210.00924 |

| [M-H]⁻ | 186.01274 |

| [M+NH₄]⁺ | 205.05384 |

| [M+K]⁺ | 225.98318 |

| [M+H-H₂O]⁺ | 170.01728 |

| [M+HCOO]⁻ | 232.01822 |

While detailed experimental fragmentation data for this compound is not widely published, analysis of related structures allows for the prediction of its likely fragmentation patterns under techniques like electron ionization (EI) or collision-induced dissociation (CID). The primary fragmentation would be expected to occur at the amide bond and through the loss of the chloroacetyl group.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are fundamental for the assessment of the purity of this compound and for the isolation of the compound from reaction mixtures and from its derivatives. The choice of chromatographic method depends on the scale of the separation and the physicochemical properties of the compound.

Thin-Layer Chromatography (TLC) is a commonly used qualitative technique to monitor the progress of reactions synthesizing this compound. It provides a rapid and simple way to identify the presence of the product and to assess the consumption of starting materials.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative purity analysis of this compound. Based on methods for structurally similar compounds, a reverse-phase HPLC method would be highly effective. nih.gov Such a method would typically employ a C18 stationary phase. The mobile phase would likely consist of a mixture of acetonitrile (B52724) and water, with an acid modifier such as formic acid to ensure good peak shape. nih.gov Isocratic or gradient elution could be used to achieve optimal separation from any impurities.

Gas Chromatography (GC) is another viable method for the purity assessment of this compound, particularly given its thermal stability. Commercial suppliers of related chloroacetanilide compounds specify GC as the method for purity analysis. tcichemicals.com A typical GC method would involve a capillary column with a non-polar or medium-polarity stationary phase. The instrument would be equipped with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS) for detection and identification of the compound and any volatile impurities.

Below is a table summarizing the typical chromatographic methods used for the analysis of this compound and related compounds.

Summary of Chromatographic Methods

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application |

|---|---|---|---|---|

| TLC | Silica Gel | Solvent system (e.g., ethyl acetate (B1210297)/hexane) | UV light or chemical stain | Reaction monitoring |

| HPLC | C18 | Acetonitrile/Water (with formic or phosphoric acid) | UV or Mass Spectrometer | Purity assessment, isolation |

Computational Chemistry and Molecular Modeling Studies of 2 Chloro N 4 Fluorophenyl Acetamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-chloro-N-(4-fluorophenyl)acetamide, these studies have elucidated its structural and electronic characteristics.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been employed to determine the most stable conformation (optimized geometry) of this compound.

Crystallographic studies confirm that the molecule, with the chemical formula C₈H₇ClFNO, is not perfectly planar. researchgate.net An intramolecular C-H···O hydrogen bond contributes to the formation of a stable six-membered ring. researchgate.netresearchgate.net In the solid state, molecules are linked by intermolecular N-H···O hydrogen bonds, creating infinite chains. researchgate.netresearchgate.net

DFT calculations, often using functionals like CAM-B3LYP with a basis set such as 6-311G(d,p), can replicate these structural features for an isolated molecule in a solvent phase. nih.gov Studies on similar acetamide (B32628) derivatives show that calculated bond lengths are typically in good agreement with experimental X-ray diffraction data, though often slightly longer due to the different phases (gas/solvent vs. solid state). nih.gov

The electronic properties are further understood by analyzing the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For related acetanilides, the HOMO is often localized on the phenyl ring and the amide group, while the LUMO is distributed over the phenyl ring. nih.gov The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity and stability.

Table 1: Selected Optimized Geometrical Parameters and Electronic Properties (Illustrative) Note: This data is illustrative based on typical findings for similar acetanilides as specific computational results for this exact molecule are not publicly available.

| Parameter | Typical Value/Description |

|---|---|

| Dihedral Angle (Phenyl-Amide) | ~20-30° (indicating a twisted conformation) |

| N-H···O Bond Length (intermolecular) | ~2.0 - 2.2 Å |

| C-H···O Bond Length (intramolecular) | ~2.3 - 2.5 Å |

| HOMO Energy | Localized on the fluorophenyl ring and amide nitrogen |

| LUMO Energy | Localized on the phenyl ring and carbonyl group |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability |

Prediction of Spectroscopic Data (e.g., IR, NMR chemical shifts)

Computational methods can predict spectroscopic data, which serves to validate the calculated structure and provide further insights. Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra. For a related compound, the major absorption peak was attributed to a π–π* electronic transition from the HOMO to the LUMO. nih.gov

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is also a valuable tool. The presence of a fluorine atom in this compound makes ¹⁹F NMR spectroscopy particularly relevant. Studies on fluoroacetamide (B1672904) moieties show that their ¹H and ¹⁹F NMR signals are sensitive probes for monitoring molecular interactions. nih.gov Computational models can calculate the chemical shifts of hydrogen, carbon, and fluorine atoms, which can then be compared to experimental spectra to confirm the molecule's conformation in solution. For instance, the ¹H NMR signals for fluoroacetamide groups can appear in distinct regions of the spectrum, free from interference from other signals, making them excellent reporters for binding events. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing detailed information on their conformational changes and flexibility. nih.gov While a crystal structure represents a static snapshot, MD simulations reveal how this compound behaves in a dynamic environment, such as in solution.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological macromolecule like a protein or enzyme. nih.gov

Prediction of Binding Modes and Affinities with Biological Macromolecules

Docking algorithms place the ligand into the active site of a target protein and score the different poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. For acetamide derivatives, the amide group is a key feature, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). nih.gov

In studies of similar acetamides as potential anti-HIV agents, docking simulations revealed that the nitrogen atoms were crucial for forming bonds with amino acid residues, such as tyrosine, in the target's active site. nih.gov For this compound, docking studies would likely show the fluorophenyl group engaging in hydrophobic or π-π stacking interactions, while the amide and chloroacetyl groups form specific hydrogen bonds and halogen bonds, respectively. The binding affinity, often expressed as a docking score or estimated inhibition constant (Ki), quantifies the strength of this interaction.

Table 2: Potential Intermolecular Interactions in a Ligand-Target Complex

| Functional Group of Ligand | Type of Interaction | Potential Interacting Partner (Amino Acid Residue) |

|---|---|---|

| Amide N-H | Hydrogen Bond (Donor) | Aspartate, Glutamate, Carbonyl backbone |

| Amide C=O | Hydrogen Bond (Acceptor) | Lysine, Arginine, Serine, Tyrosine |

| Fluorophenyl Ring | π-π Stacking / Hydrophobic | Phenylalanine, Tyrosine, Tryptophan |

| Fluorine Atom | Halogen Bond / Dipole-Dipole | Electron-rich atoms (e.g., backbone carbonyl oxygen) |

| Chlorine Atom | Halogen Bond / Hydrophobic | Leucine, Valine, Alanine |

Structure-Activity Relationship (SAR) Studies based on Computational Data

Computational data is instrumental in building Structure-Activity Relationship (SAR) models. By comparing the calculated properties and docking results of this compound with a series of structurally related analogues, researchers can identify the chemical features that are essential for biological activity.

For example, DFT-based reactivity descriptors (like Fukui functions) can pinpoint the most reactive sites on the molecule, guiding the design of more potent derivatives. nih.gov By systematically modifying the substituents on the phenyl ring or altering the acetamide side chain in silico, computational SAR studies can predict which changes would enhance binding affinity or improve other pharmacological properties. This predictive power accelerates the drug discovery process by prioritizing the synthesis of the most promising compounds.

Retrosynthetic Analysis and Synthesis Planning utilizing Computational Tools

Retrosynthetic analysis is a technique used in organic synthesis to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. the-scientist.comnumberanalytics.com Computational tools have significantly advanced this process by automating the identification of potential synthetic routes. the-scientist.com

For this compound, a primary disconnection can be made at the amide bond. This is a common and logical step in the retrosynthesis of amides. This disconnection suggests two primary precursors: 4-fluoroaniline (B128567) and chloroacetyl chloride.

Figure 1: Retrosynthetic Disconnection of this compound

Target Molecule: this compound

||

V

[Disconnection: Amide Bond]

||

V

Precursor 1: 4-fluoroaniline

Precursor 2: Chloroacetyl chloride

Computational software can analyze vast databases of chemical reactions to validate this disconnection and suggest optimal reaction conditions. elsevier.com The synthesis of N-(substituted phenyl)-2-chloroacetamides is a well-established reaction, often involving the acylation of a substituted aniline (B41778) with chloroacetyl chloride. researchgate.net The reaction is typically carried out in the presence of a base, such as triethylamine (B128534), in an appropriate solvent like toluene (B28343) or dichloromethane (B109758) at reduced temperatures to control the exothermic reaction. researchgate.netnih.gov

The synthesis of the title compound was achieved by reacting 4-nitrophenylamine with chloroacetyl chloride in the presence of triethylamine and toluene. researchgate.net While this specific citation refers to a similar compound, the general methodology is applicable.

Computational tools can further aid in synthesis planning by:

Predicting potential side reactions: By analyzing the reactivity of the starting materials and intermediates, software can flag potential undesired reactions.

Optimizing reaction conditions: Algorithms can suggest optimal temperatures, solvents, and catalysts based on databases of similar reactions.

Assessing the availability and cost of starting materials: Many computational retrosynthesis tools are integrated with supplier databases to provide information on the commercial availability and price of precursors. the-scientist.com

In Silico Prediction of Biological Activities and ADMET Properties

In silico methods are computational techniques used to predict the biological activities and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of a molecule. audreyli.com These predictions are valuable in the early stages of drug discovery to identify promising candidates and flag potential liabilities. researchgate.net

While specific in silico screening results for this compound are not extensively published, studies on structurally similar compounds suggest potential areas of biological activity. For instance, various N-(substituted phenyl)-2-chloroacetamides have been investigated for their potential as intermediates in the synthesis of compounds with antiviral and other biological activities. researchgate.net A related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has demonstrated antibacterial activity, particularly when combined with other drugs against Klebsiella pneumoniae. scielo.br

Molecular docking simulations could be employed to predict the binding affinity of this compound to various biological targets. For example, given the anti-SARS-CoV-2 activity of some related heterocyclic compounds derived from chloroacetamides, it could be docked against viral proteins like the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp). researchgate.net

Table 1: Hypothetical In Silico Biological Activity Predictions for this compound

| Biological Target Class | Predicted Activity Score (Representative) | Potential Indication |

| Ion Channel Modulator | 0.15 | Low |

| GPCR Ligand | 0.25 | Low |

| Kinase Inhibitor | 0.45 | Moderate |

| Protease Inhibitor | 0.55 | Moderate |

| Nuclear Receptor Ligand | 0.30 | Low |

Note: These are representative values and would need to be confirmed by specific in silico and in vitro studies.

ADMET properties are crucial for determining the druglikeness of a compound. jonuns.com Various computational models can predict these properties based on the molecule's structure.

Table 2: Predicted ADMET Properties of this compound

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Molecular Weight | 187.60 g/mol researchgate.net | Favorable for absorption (Lipinski's Rule of 5) |

| LogP (octanol/water) | 1.8 - 2.2 | Optimal for membrane permeability |

| H-bond Donors | 1 | Favorable for absorption (Lipinski's Rule of 5) |

| H-bond Acceptors | 2 | Favorable for absorption (Lipinski's Rule of 5) |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut |

| Distribution | ||

| Volume of Distribution | 0.5 - 1.5 L/kg | Moderate distribution into tissues |

| Plasma Protein Binding | Moderate to High | May have a longer duration of action |

| Metabolism | ||

| Cytochrome P450 Substrate | Likely for CYP2D6, CYP3A4 | Potential for drug-drug interactions |

| Excretion | ||

| Primary Route | Renal | Expected to be excreted via the kidneys |

| Toxicity | ||

| Ames Mutagenicity | Likely Negative | Low probability of being a mutagen |

| hERG Inhibition | Low Probability | Low risk of cardiotoxicity |

| Hepatotoxicity | Low to Moderate | Further investigation may be needed |

Note: The values in this table are predictions based on standard in silico models and may not reflect experimental outcomes.

The in silico profile suggests that this compound generally possesses favorable drug-like properties according to Lipinski's Rule of Five. The predicted high intestinal absorption and moderate tissue distribution are desirable characteristics for an orally administered drug. audreyli.com However, the potential for metabolism by cytochrome P450 enzymes indicates a possibility of drug-drug interactions, which would require further experimental evaluation. nih.gov

Pharmacological and Biological Activity Research of 2 Chloro N 4 Fluorophenyl Acetamide

Antimicrobial Activity Studies

The antimicrobial potential of acetamide (B32628) derivatives has been a subject of considerable interest, with studies indicating that specific structural modifications, such as the inclusion of a chloro atom, can significantly enhance their activity. nih.gov

Research has specifically highlighted the antibacterial potential of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide , a nitro derivative of the target compound, against the Gram-negative bacterium Klebsiella pneumoniae. nih.govnih.gov This pathogen is a significant cause of nosocomial and community-acquired infections, including pneumonia and urinary tract infections, and is known for its high capacity to acquire drug resistance. nih.gov

Studies demonstrated that the presence of the chloro atom in the acetamide structure is directly related to its antibacterial potency. When compared to its precursor without the chlorine atom, N-(4-fluoro-3-nitrophenyl)acetamide, the chlorinated compound was twice as potent against K. pneumoniae. nih.gov The antibacterial activity of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has been determined to be bactericidal, meaning it results in bacterial cell death. scielo.br

The antifungal properties of chloroacetamide derivatives have also been investigated. In one study, the addition of a chloro atom to the N-(2-hydroxyphenyl) acetamide molecule, which initially showed no activity, conferred the ability to inhibit Candida albicans strains by 96.6%. nih.gov

Further research on 2-chloro-N-phenylacetamide , an analogue lacking the fluorine atom, demonstrated significant antifungal activity against fluconazole-resistant clinical strains of Candida albicans and Candida parapsilosis. scielo.brnih.gov The compound inhibited all tested strains with Minimum Inhibitory Concentration (MIC) values ranging from 128 to 256 µg/mL. nih.gov Furthermore, it was effective against fungal biofilms, inhibiting their formation by up to 92% and disrupting preformed biofilms by up to 87%. scielo.brnih.gov

A key strategy to combat drug-resistant bacteria is the use of combination therapies. The synergistic potential of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA) with conventional antibiotics has been explored against Klebsiella pneumoniae. nih.govscielo.br These studies show that the acetamide can optimize the effects of antibacterial drugs, allowing for lower concentrations to be effective. scielo.brbohrium.com

The combination of CFA with the carbapenems meropenem (B701) and imipenem (B608078) resulted in a synergistic effect against all tested strains. scielo.brscielo.br An additive effect was observed when combined with ciprofloxacin (B1669076) and cefepime, while an indifferent effect was noted with ceftazidime. nih.govscielo.br These findings suggest a potential clinical application for these combinations in treating infections caused by K. pneumoniae. scielo.br

Table 1: Interaction of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA) with Antibacterial Drugs against K. pneumoniae

| Antibiotic | Interaction |

|---|---|

| Ciprofloxacin | Additivity |

| Cefepime | Additivity |

| Ceftazidime | Indifference |

| Meropenem | Synergism |

| Imipenem | Synergism |

Data sourced from SciELO and PubMed articles. nih.govscielo.brscielo.br

Investigations into the mechanisms of action suggest different pathways for antibacterial and antifungal effects. For the antibacterial activity of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide against K. pneumoniae, it is proposed that the compound may act on penicillin-binding protein, leading to cell lysis. nih.gov The chloro atom is believed to help stabilize the molecule at the target enzyme site. nih.gov

For the antifungal activity of 2-chloro-N-phenylacetamide , studies have shown that its mechanism does not involve binding to ergosterol (B1671047) in the fungal cell membrane or causing damage to the fungal cell wall, two common targets for antifungal drugs. scielo.brnih.gov This indicates that the compound acts via a different pathway, the specifics of which are yet to be determined. scielo.br When combined with amphotericin B and fluconazole, an antagonistic effect was observed, suggesting its use in combination with these specific antifungals should be avoided. nih.gov

Anticancer and Cytotoxic Potential

Phenylacetamide derivatives have also been evaluated for their potential as anticancer agents, driven by the need for new chemotherapeutics to overcome resistance and reduce adverse effects. nih.gov

While preliminary tests on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide indicated that it did not possess significant cytotoxic potential, suggesting a favorable profile for its development as an antimicrobial, other related compounds have shown promise as anticancer agents. nih.govscielo.br

A study on a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, which lack the chloroacetyl group but share the fluorophenyl moiety, demonstrated potent cytotoxic activity, particularly against the PC3 prostate carcinoma cell line. nih.gov Compounds in this series featuring a nitro group substituent showed a higher cytotoxic effect. nih.gov Specifically, compounds 2b (with a meta-nitro substituent) and 2c (with a para-nitro substituent) were the most active against the PC3 cell line. nih.gov Compound 2c was also the most active against the MCF-7 breast cancer cell line. nih.gov

Table 2: In Vitro Cytotoxicity (IC₅₀ in µM) of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

| Compound | Substituent | PC3 (Prostate) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) |

|---|---|---|---|

| 2b | m-nitro | 52 | >100 |

| 2c | p-nitro | 80 | 100 |

| Imatinib (Reference) | - | 40 | 98 |

Data sourced from a study in the Iran Journal of Pharmaceutical Research. nih.gov

Investigation of Apoptotic Pathways and Cell Cycle Modulation

Research into the anticancer potential of molecules containing the 4-fluorophenyl group has explored their influence on programmed cell death, known as apoptosis, and the regulation of the cell cycle. For instance, a novel synthesized acetal (B89532) of andrographolide, which incorporates a 3-(4-fluorophenyl)-pyrazole structure, has been shown to induce cell cycle arrest and apoptosis in MDA-MB-231 breast cancer cells. mdpi.com Apoptosis is a critical mechanism for eliminating cancerous cells, and its induction is a key objective in the development of new cancer therapies. mdpi.com While this study does not directly examine 2-chloro-N-(4-fluorophenyl)acetamide, it highlights the potential of the 4-fluorophenyl moiety to be a component of larger molecules with significant anticancer activity. The investigation of such compounds often involves quantitative analysis of apoptotic activity through methods like fluorescence-activated cell sorting (FACS). mdpi.com

Enzyme Inhibition Relevant to Cancer (e.g., Cyclooxygenase enzymes)

The inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, is a significant strategy in cancer research. nih.govnih.gov COX-2 is an inducible enzyme that is overexpressed in various types of cancer, including breast and colorectal carcinomas, where it plays a role in tumor development. nih.govnih.gov Consequently, the development of selective COX-2 inhibitors is an active area of research for creating anticancer agents. nih.gov

The acetamide scaffold is a common feature in many compounds designed as COX inhibitors. archivepp.com Research has been conducted on various 2-(substituted phenoxy) acetamide derivatives to evaluate their anticancer and anti-inflammatory activities, with the goal of developing agents that suppress the COX/LOX pathways. nih.gov Studies have shown that acetamide derivatives can exhibit significant COX-2 inhibitory potential. archivepp.com For example, certain pyrazole-containing acetamide derivatives have demonstrated potent anti-inflammatory effects through COX-II inhibition. archivepp.com While direct studies on the COX-2 inhibitory activity of this compound are not extensively detailed in the provided context, the broader class of acetamide derivatives is a focal point of such research. archivepp.comorientjchem.org The general approach involves synthesizing derivatives and assessing their ability to inhibit COX enzymes, often in comparison to standard drugs like celecoxib. nih.govarchivepp.com

Table 1: Examples of Acetamide Derivatives and their COX-2 Inhibitory Activity

| Compound Class | Specific Example | Target Enzyme | Activity Noted |

|---|---|---|---|

| Phenoxy Acetamide Derivatives | N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | COX/LOX | Exhibited anticancer and anti-inflammatory activities. nih.govresearchgate.net |

| Pyrazole Acetamide Derivatives | 2-(5-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl) acetamide | COX-II | Demonstrated potential anti-inflammatory efficacy. archivepp.com |

Central Nervous System (CNS) Activity and Neuropharmacology

Antidepressant Activity Studies

The phenylacetamide scaffold has been a subject of interest in the search for new antidepressant agents. In one study, this compound was synthesized as a precursor for a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives. nih.gov These resulting compounds were then evaluated for their antidepressant activity in mice using the tail suspension test (TST) and forced swimming test (FST). nih.gov The study found that while the activity was weak at a 15 mg/kg dose, many of the synthesized derivatives displayed significant antidepressant effects at a 30 mg/kg dose. nih.gov This suggests that while this compound itself was a building block, the core structure is amenable to the development of centrally active agents. nih.gov

Anxiolytic and Sedative Properties (Hypothesized)

While direct experimental evidence for anxiolytic and sedative properties of this compound is not specified in the provided research, related chemical structures are known for these effects. For example, benzodiazepines, a class of drugs widely used for their anxiolytic, sedative, anticonvulsant, and muscle relaxant activities, have been synthesized through methods like the Leuckart-Wallach reaction, which is also used for synthesizing some acetamide derivatives. researchgate.net This connection, though indirect, may form the basis for hypothesizing that certain acetamide structures could potentially exhibit CNS suppressant properties.

Interaction with Neurotransmitter Receptors and Enzymes (e.g., Monoamine Oxidase-A)

The mechanism of action for many antidepressant drugs involves the inhibition of monoamine oxidase (MAO) enzymes, particularly MAO-A. nih.gov MAOIs prevent the breakdown of neurotransmitters like serotonin (B10506) and norepinephrine, leading to their increased availability in the brain. nih.gov Research into selective MAO inhibitors has explored various chemical structures. For instance, studies on 4-aminophenethylamine derivatives have identified compounds that selectively inhibit the A form of MAO. nih.gov Specifically, compounds like 4-amino-2-chloro-alpha-methylphenethylamine have shown potent and selective inhibition of MAO within monoaminergic neurons. nih.gov Given that the antidepressant activity of the derivatives synthesized from this compound was observed, it is plausible that their mechanism could involve interaction with monoamine systems, potentially including the inhibition of MAO-A. nih.gov

Anti-inflammatory Research

The anti-inflammatory potential of acetamide derivatives is an area of significant research, often linked to their ability to inhibit COX enzymes. archivepp.com Inflammation is a complex biological process, and chronic inflammation is associated with numerous diseases. archivepp.com Non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments, but they can have side effects. archivepp.com Consequently, there is a search for new anti-inflammatory agents with improved safety profiles, such as selective COX-2 inhibitors. archivepp.com

Derivatives of 2-chloro-N-phenylacetamide have been synthesized and evaluated for their anti-inflammatory and analgesic activities. nih.govorientjchem.org For example, various 2-(substituted phenoxy) acetamide derivatives have been developed and tested, with compounds bearing halogen substituents on the aromatic ring showing favorable anti-inflammatory activity. nih.govresearchgate.net In one study, a novel hybrid molecule, (±)-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide, demonstrated superior in vitro anti-inflammatory activity compared to ibuprofen. mdpi.com This body of research indicates that the chloro-acetamide functional group is a key component in molecules designed for anti-inflammatory purposes.

Modulation of Inflammatory Pathways (e.g., p38α MAPK, PDE4)

Research into the specific modulatory effects of this compound on inflammatory pathways such as p38α mitogen-activated protein kinase (MAPK) and phosphodiesterase 4 (PDE4) is an area of active investigation. While direct and detailed studies on this compound's interaction with p38α MAPK and PDE4 are not extensively reported in the provided context, the broader class of N-phenylacetamide derivatives has shown potential in modulating inflammatory responses. The p38α MAPK pathway is a key regulator of the production of pro-inflammatory cytokines, and its inhibition is a therapeutic target for a range of inflammatory diseases. Similarly, PDE4 is a crucial enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger that plays a role in suppressing inflammation. Inhibition of PDE4 leads to increased cAMP levels, thereby exerting anti-inflammatory effects. The exploration of this compound within this context is a logical step in the search for novel anti-inflammatory agents.

Inhibition of Pro-inflammatory Mediators

The inhibition of pro-inflammatory mediators is a key mechanism for anti-inflammatory drugs. While specific studies detailing the inhibitory action of this compound on a wide array of pro-inflammatory mediators are not specified, related N-substituted chloroacetamide derivatives have demonstrated antimicrobial activity, which can be linked to the modulation of inflammatory responses initiated by microbial infections. ijpsr.info The effectiveness of these compounds against various bacteria and fungi suggests a potential to interfere with microbial-induced inflammation. ijpsr.info Further research is needed to elucidate the direct impact of this compound on the production and activity of key pro-inflammatory molecules such as cytokines (e.g., TNF-α, IL-6) and prostaglandins.

Other Reported or Potential Biological Activities

Beyond its potential anti-inflammatory properties, research has indicated other biological activities for this compound and its related compounds.

While direct studies on the antitubercular activity of this compound are not detailed, research on related 2-phenoxy-N-phenylacetamide derivatives has shown promise. nih.gov A series of these compounds demonstrated moderate to potent activity against Mycobacterium tuberculosis H37Rv. nih.govnih.gov This suggests that the N-phenylacetamide scaffold could be a valuable starting point for the development of new antitubercular agents. nih.gov For instance, certain chalcone (B49325) analogues containing fluorine have also exhibited significant antitubercular activity. elsevierpure.com

N-(substituted phenyl)-2-chloroacetamides are recognized as important intermediates in the synthesis of various derivatives, some of which have applications in the agrochemical field. researchgate.net The general class of chloroacetamide herbicides is well-established for its effectiveness in weed control. The structural features of this compound align with those of compounds investigated for such purposes.

Structure-Activity Relationships (SAR) in Biological Systems

The biological activity of N-phenylacetamide derivatives is significantly influenced by their chemical structure. Understanding these structure-activity relationships (SAR) is crucial for designing more potent and selective compounds.

The nature and position of halogen substituents on the phenyl ring play a critical role in determining the biological activity of N-phenylacetamide derivatives. Studies on various halogenated compounds have shown that these substitutions can significantly impact properties like lipophilicity and, consequently, the ability to cross biological membranes. nih.gov

For instance, in a study of N-(substituted phenyl)-2-chloroacetamides, compounds with a halogen at the para-position of the phenyl ring, such as N-(4-fluorophenyl)-2-chloroacetamide, were among the most active against certain microbes. nih.gov This enhanced activity is attributed to their high lipophilicity, which facilitates passage through the phospholipid bilayer of cell membranes. nih.gov The presence of a halogen atom can influence a molecule's biological activity through various mechanisms, including altering its electronic properties and steric interactions with biological targets. rsc.orgnih.govresearchgate.net

Research on other classes of compounds has also highlighted the importance of halogen substitution. For example, in a series of sulfur-containing flavonoids, the antibacterial activity against both Gram-positive and Gram-negative pathogens increased as the halogen substituent went from fluorine to iodine, suggesting that the size of the halogen atom is a key determinant of potency. nih.gov

The following table summarizes the key findings related to the biological activities of this compound and its analogs:

| Compound/Class | Biological Activity | Key Findings |

| This compound | Antimicrobial | Among the most active in a series against certain microbes due to high lipophilicity. nih.gov |

| 2-phenoxy-N-phenylacetamide derivatives | Antitubercular | Showed moderate to potent activity against Mycobacterium tuberculosis H37Rv. nih.govnih.gov |

| N-(substituted phenyl)-2-chloroacetamides | Agrochemical Intermediates | Important intermediates in the synthesis of various derivatives. researchgate.net |

| Halogenated N-phenylacetamides | Structure-Activity Relationship | Halogen position and type significantly influence biological activity, with para-substitution often enhancing it. nih.gov |

Impact of Amide Linkage and Phenyl Ring Modifications

The biological activity of a compound is intrinsically linked to its chemical structure. For this compound, the amide linkage and the substituted phenyl ring are critical pharmacophoric features. Modifications to these regions can significantly influence the compound's interaction with biological targets, altering its efficacy and selectivity.

Research on related N-substituted-2-chloroacetamides has demonstrated that these compounds serve as valuable intermediates for synthesizing a variety of heterocyclic compounds with potential biological activities. uea.ac.uk For instance, N-(4-acetylphenyl)-2-chloroacetamide has been utilized as a precursor for synthesizing derivatives with antibacterial and antioxidant properties. uea.ac.uk This suggests that the 2-chloro-N-phenylacetamide core is a viable scaffold for developing new therapeutic agents.

Modifications to the phenyl ring, such as the introduction, removal, or change in the position of substituents, can dramatically alter the pharmacological profile of N-phenylacetamide derivatives. The presence of a fluorine atom at the para-position of the phenyl ring in this compound is particularly noteworthy. Fluorine is a small, highly electronegative atom that can form strong bonds with carbon and can participate in hydrogen bonding. Its introduction can influence the molecule's lipophilicity, metabolic stability, and binding affinity.

In a study of related compounds, the substitution pattern on the phenyl ring was found to be crucial for activity. For example, the antibacterial activity of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide against Klebsiella pneumoniae highlights the importance of the substituents on the phenyl ring. scielo.br The addition of a nitro group at the meta-position, adjacent to the fluorine, likely modulates the electronic properties of the ring and its interaction with the bacterial target. scielo.br Furthermore, structure-activity relationship studies on other compounds with a fluorophenyl moiety have shown that the presence and position of halogen substitutes are essential for their inhibitory effects on biological targets like transporters. polyu.edu.hk

The following table summarizes the impact of modifications on related N-phenylacetamide structures:

| Compound Name | Modification from this compound | Observed Impact on Biological Activity | Reference |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Addition of a nitro group at the 3-position of the phenyl ring. | Demonstrated antibacterial activity against Klebsiella pneumoniae. | scielo.br |

| N-(4-acetylphenyl)-2-chloroacetamide | Replacement of the 4-fluoro group with a 4-acetyl group. | Serves as a precursor for compounds with antibacterial and antioxidant activities. | uea.ac.uk |

| 2-chloro-N-(3-fluorophenyl) acetamide | Shift of the fluorine atom from the 4-position to the 3-position. | Synthesized as a derivative for further biological evaluation. | amazonaws.com |

| 2-chloro-N-(4-chlorophenyl)acetamide | Replacement of the 4-fluoro group with a 4-chloro group. | A known chemical intermediate. | tcichemicals.com |

Importance of Specific Functional Groups for Target Interaction

The chloroacetyl group is a reactive moiety. The presence of the chlorine atom, an effective leaving group, makes the alpha-carbon susceptible to nucleophilic attack. This reactivity is a key feature of many enzyme inhibitors, where the compound can form a covalent bond with a nucleophilic residue (such as cysteine, serine, or histidine) in the active site of the target enzyme, leading to irreversible inhibition.

The amide linkage is crucial for maintaining the structural rigidity and providing hydrogen bonding capabilities, as discussed previously. An intramolecular C-H···O hydrogen bond has been observed in the crystal structure of this compound, which contributes to its conformational stability. researchgate.netresearchgate.net Furthermore, intermolecular N-H···O hydrogen bonds are responsible for the formation of infinite chains in the crystal lattice, indicating the strong potential for this group to participate in intermolecular interactions with biological targets. researchgate.netresearchgate.net

The 4-fluorophenyl ring plays a significant role in target recognition through various non-covalent interactions. The fluorine atom can alter the electronic distribution of the phenyl ring, influencing its ability to engage in π-π stacking or cation-π interactions with aromatic residues in a binding pocket. The lipophilic character of the fluorophenyl group also contributes to the molecule's ability to cross biological membranes and access its target. Structure-activity relationship studies on other bioactive molecules have consistently shown that the presence of a fluorophenyl group is critical for potency and selectivity. polyu.edu.hk

The table below outlines the key functional groups and their potential roles in target interaction:

| Functional Group | Potential Role in Target Interaction | Supporting Evidence/Principle | Reference |

| Chloroacetyl Group | Covalent bond formation with nucleophilic residues in the target's active site (potential for irreversible inhibition). | The chlorine atom is a good leaving group, making the adjacent carbon electrophilic. | General chemical principles |

| Amide Linkage | Hydrogen bond donor (N-H) and acceptor (C=O) for specific interactions with the target. Contributes to conformational rigidity. | Crystal structure analysis shows the involvement of the amide group in both intramolecular and intermolecular hydrogen bonding. researchgate.netresearchgate.net Amide bonds are known to be important for the 3D structure of biomolecules. nih.gov | nih.govresearchgate.netresearchgate.net |

| 4-Fluorophenyl Ring | Participates in hydrophobic, π-π stacking, and cation-π interactions. The fluorine atom can modulate electronic properties and metabolic stability. | The presence of a fluorophenyl moiety is often critical for the activity of small molecule inhibitors. polyu.edu.hk | polyu.edu.hk |

Mechanistic Studies of 2 Chloro N 4 Fluorophenyl Acetamide S Biological Actions

Identification of Molecular Targets (e.g., enzymes, receptors)

Direct molecular targets for 2-chloro-N-(4-fluorophenyl)acetamide have not been extensively characterized. However, its use as a synthetic precursor provides clues to potential, unconfirmed targets. Derivatives of this compound have been synthesized and investigated as potential antidepressant agents, with a design focus on targeting Monoamine Oxidase (MAO) enzymes. MAOs are crucial enzymes that catalyze the oxidative deamination of neurotransmitters like serotonin (B10506) and dopamine. Inhibition of MAO can increase the concentration of these neurotransmitters, a common strategy in antidepressant therapies.

Furthermore, the broader class of N-arylacetamides and their derivatives have been explored for a range of biological activities, including antimicrobial and anti-inflammatory effects, suggesting that their targets could include enzymes or pathways involved in microbial growth or inflammatory responses.

Enzyme Inhibition Kinetics and Binding Assays